

1,1-Dibenzylhydrazine IUPAC name and CAS number 5802-60-8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dibenzylhydrazine

Cat. No.: B040788

[Get Quote](#)

An In-depth Technical Guide to 1,1-Dibenzylhydrazine

IUPAC Name: **1,1-Dibenzylhydrazine** CAS Number: 5802-60-8

This technical guide provides a comprehensive overview of **1,1-dibenzylhydrazine**, a symmetrically substituted hydrazine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications, particularly in the realm of medicinal chemistry.

Chemical and Physical Properties

1,1-Dibenzylhydrazine is a solid at room temperature with a molecular formula of C₁₄H₁₆N₂.^[1] Its structure features a hydrazine core with two benzyl groups attached to the same nitrogen atom. A summary of its key quantitative data is presented in the table below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a more complete profile.

Property	Value	Source
IUPAC Name	1,1-dibenzylhydrazine	[1]
CAS Number	5802-60-8	[1]
Molecular Formula	C ₁₄ H ₁₆ N ₂	[1]
Molecular Weight	212.29 g/mol	[1]
Melting Point	Not available	
Boiling Point	Not available	
Computed XLogP3	2.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]
Exact Mass	212.131348519 Da	[1]
Computed pKa (strongest basic)	Not available	
Solubility	Not available	

Synonyms: N,N-Dibenzylhydrazine, 1,1-Bis(phenylmethyl)hydrazine.[\[1\]](#)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1,1-dibenzylhydrazine** is not extensively documented in publicly available literature, a plausible and efficient method can be adapted from general procedures for the synthesis of 1,1-disubstituted hydrazines. The following protocol describes a two-step process involving the initial formation of benzylhydrazine followed by a second benzylation.

Representative Synthesis of **1,1-Dibenzylhydrazine**:

Step 1: Synthesis of Benzylhydrazine

This step is adapted from a known procedure for the synthesis of benzylhydrazine from benzyl chloride and hydrazine hydrate.[2]

- Materials:

- Benzyl chloride (1 equivalent)
- Hydrazine hydrate (80% solution, ~3 equivalents)
- Potassium carbonate
- Sodium hydroxide
- Methyl tert-butyl ether (MTBE)
- n-Hexane
- Water

- Procedure:

- To a solution of hydrazine hydrate in water at room temperature, slowly add benzyl chloride dropwise with stirring.
- After the initial reaction, add potassium carbonate to the mixture.
- The reaction is monitored by thin-layer chromatography (TLC) and gently heated to 40°C to ensure completion.
- Upon completion, the reaction is worked up by adding a solution of sodium hydroxide and extracting the product with MTBE.
- The organic layer is separated, dried, and the solvent is evaporated under reduced pressure.
- The resulting residue is triturated with n-hexane to precipitate benzylhydrazine, which is then collected by filtration and dried.

Step 2: Synthesis of **1,1-Dibenzylhydrazine**

This step involves the benzylation of the previously synthesized benzylhydrazine.

- Materials:

- Benzylhydrazine (from Step 1, 1 equivalent)
- Benzyl chloride (1 equivalent)
- A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, ~1.2 equivalents)
- A suitable aprotic solvent (e.g., dichloromethane or acetonitrile)

- Procedure:

- Dissolve benzylhydrazine in the chosen aprotic solvent in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- Add the non-nucleophilic base to the solution.
- Slowly add benzyl chloride to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Once the reaction is complete, quench the reaction with water.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure **1,1-dibenzylhydrazine**.

Characterization: The final product should be characterized by standard analytical techniques, including ^1H NMR, ^{13}C NMR, mass spectrometry, and infrared spectroscopy to confirm its

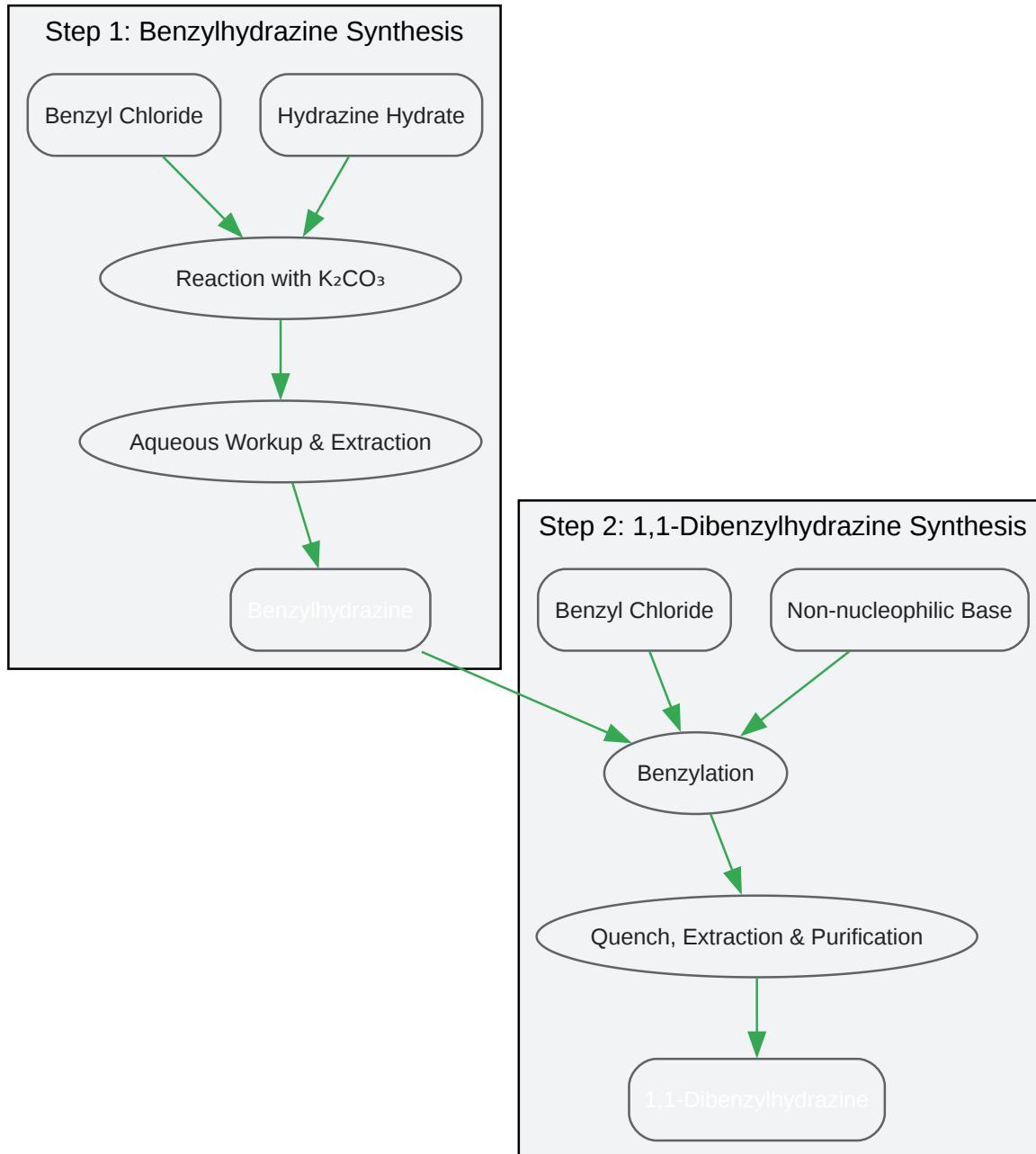
identity and purity.^[3]

Applications in Research and Drug Development

Hydrazine derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.^[4] While specific pharmacological studies on **1,1-dibenzylhydrazine** are not widely reported, its structural features suggest its potential as a key intermediate in the synthesis of more complex molecules with therapeutic applications.

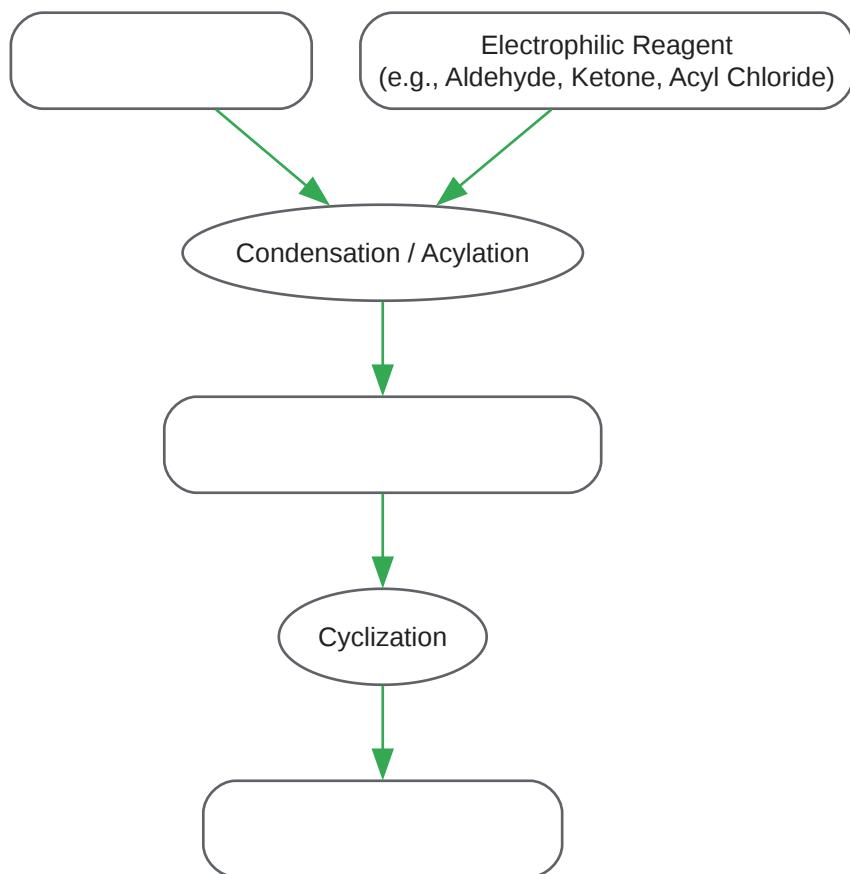
The hydrazine moiety is a versatile functional group that can be readily transformed into various heterocyclic systems, which are common scaffolds in drug molecules. For instance, hydrazines are precursors to pyrazoles, pyridazines, and other nitrogen-containing heterocycles.

The N,N-disubstituted nature of **1,1-dibenzylhydrazine** makes it a valuable building block for creating compounds with specific steric and electronic properties. The benzyl groups can be further functionalized to modulate the pharmacological profile of the resulting molecules.


Although direct evidence is limited, the broader class of hydrazine derivatives has been investigated for a range of biological activities, including but not limited to:

- Anticancer agents: Certain hydrazone derivatives have shown promising in-vitro activity against various cancer cell lines.
- Antimicrobial agents: The hydrazone functional group is present in a number of compounds with antibacterial and antifungal properties.
- Enzyme inhibitors: The ability of hydrazine-containing molecules to interact with enzyme active sites has led to the development of various enzyme inhibitors.

Researchers in drug discovery can utilize **1,1-dibenzylhydrazine** as a starting material to synthesize novel libraries of compounds for screening against various biological targets. Its straightforward synthesis and potential for further chemical modification make it an attractive tool for lead generation and optimization in drug development programs.


Visualizations

The following diagrams illustrate the proposed synthesis workflow and a general reaction pathway for the utilization of **1,1-dibenzylhydrazine** in further synthetic applications.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis workflow for **1,1-dibenzylhydrazine**.

[Click to download full resolution via product page](#)

Caption: General reaction pathway for the derivatization of **1,1-dibenzylhydrazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Dibenzylhydrazine | C14H16N2 | CID 197050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [1,1-Dibenzylhydrazine IUPAC name and CAS number 5802-60-8]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040788#1-1-dibenzylhydrazine-iupac-name-and-cas-number-5802-60-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com